(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol
Description
This compound is a highly functionalized bicyclic structure featuring a cyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxolane core. Key structural elements include:
- Stereochemistry: The (3aR,3bR,4aS,5S,5aS) configuration defines its rigid, three-dimensional scaffold.
- Protective Groups: The trityloxy (triphenylmethoxy) methyl group at the 3b-position enhances steric protection of reactive sites during synthesis .
- Hydroxyl Group: The 5-hydroxyl group provides a handle for further functionalization, such as glycosylation or conjugation . This molecule is primarily used as an intermediate in the synthesis of adenosine receptor modulators and nucleoside analogs, leveraging its conformational constraints for selective receptor binding .
Properties
Molecular Formula |
C29H30O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(1R,2R,4S,5S,6S)-8,8-dimethyl-2-(trityloxymethyl)-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol |
InChI |
InChI=1S/C29H30O4/c1-27(2)32-25-24(30)23-18-28(23,26(25)33-27)19-31-29(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,30H,18-19H2,1-2H3/t23-,24+,25+,26+,28+/m1/s1 |
InChI Key |
PSVNDLBMPBAHID-VETGFMSWSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H]([C@H]3C[C@]3([C@H]2O1)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C |
Canonical SMILES |
CC1(OC2C(C3CC3(C2O1)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which (3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) Compound 13 :
- Structure: (3aR,3bR,4aS,5R,5aS)-5-(6-((3-Chlorobenzyl)amino)-2-iodo-9H-purin-9-yl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-yl)methanol
- Key Differences: Replaces the 5-hydroxyl group with a purine ring (iodo and 3-chlorobenzylamino substituents). Retains the trityloxy methyl protective group but introduces a methanol moiety at 3b.
- Synthesis : Achieved via TBAF-mediated deprotection (71% yield) .
- Application: Precursor to A3 adenosine receptor antagonists .
(b) Compound 59 :
- Structure : N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-9-((3aR,3bR,4aS,5R,5aS)-3b-(((tert-butyl diphenylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-yl)-2-chloro-9H-purin-6-amine
- Key Differences :
- Substitutes trityloxy with a tert-butyl diphenylsilyl (TBDPS) group for enhanced hydrolytic stability.
- Incorporates a bicyclo[2.2.1]heptane moiety and a 2-chloropurine ring.
- Synthesis : Requires TBDPS protection and silica gel chromatography for purification .
- Application: A1 adenosine receptor agonist with improved metabolic stability .
Functional Group Analogues
(a) Compound 6 :
- Structure : (3aR,4aS,5S,5aR,6aR)-5-(3-keto-2,4-dinitrophenyl hydrazone-butyl)-5a-methyl-3-methylene-hexahydrocyclopropa[f]benzofuran-2-one
- Key Differences: Replaces the dioxolane core with a benzofuranone system. Introduces a 2,4-dinitrophenyl hydrazone group for spectroscopic detection.
- Synthesis: 86% yield via condensation in anhydrous methanol .
- Application : Used in UV-vis spectroscopy due to its chromophoric hydrazone group .
(b) Compound 140F :
- Structure : (3b-S,4aR)-Ethyl 2-(2-(tert-butoxy)-2-oxoethyl)-5-hydroxy-3b,4,4a,5-tetrahydro-2H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate
- Key Differences :
- Features a pyrazole ring fused to the cyclopropa-cyclopenta system.
- Includes a tert-butoxy carbonyl group for carboxylate protection.
- Synthesis : 68% yield via cesium carbonate-mediated alkylation .
- Application : Intermediate in kinase inhibitor development .
Comparative Data Table
Key Research Findings
- Protective Group Impact : The trityloxy group in the target compound offers superior steric protection compared to TBDPS in Compound 59 but is less stable under acidic conditions .
- Biological Activity: Purine-containing analogues (e.g., Compound 13) exhibit nanomolar affinity for adenosine receptors, whereas hydrazone derivatives (e.g., Compound 6) lack receptor activity but serve as diagnostic tools .
- Synthetic Efficiency : High-yielding routes (≥70%) are achievable for trityloxy- and TBDPS-protected compounds using TBAF or cesium carbonate .
Biological Activity
The compound (3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol is a complex organic molecule notable for its unique stereochemistry and potential biological activities. This article reviews its biological properties based on existing literature and research findings.
- Molecular Formula : C29H30O4
- Molecular Weight : 442.55 g/mol
- IUPAC Name : Cyclopropa[3,4]cyclopenta[1,2-d]-1,3-dioxol-5-ol, hexahydro-2,2-dimethyl-3b-[(triphenylmethoxy)methyl]-
Biological Activity Overview
Research indicates that this compound exhibits several biological activities which may be useful in medicinal chemistry and pharmacology. Its structural features suggest potential interactions with various biological targets.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to antioxidant activity by scavenging free radicals.
- Cytotoxic Effects : Some studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
A study conducted on derivatives of cyclopropane compounds demonstrated that modifications to the dioxolane ring can enhance antimicrobial efficacy. The compound's ability to inhibit bacterial growth was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at certain concentrations.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Antioxidant Activity
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods revealed that the compound exhibited a moderate antioxidant effect. The percentage inhibition was measured at various concentrations:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 25 | 30 |
| 50 | 45 |
| 100 | 65 |
Cytotoxicity Studies
The cytotoxic effects were evaluated using MTT assays on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent increase in cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 15 |
The proposed mechanism of action for the biological activities of this compound involves:
- Interaction with Membrane Proteins : The trityloxy group may enhance membrane permeability allowing better interaction with target proteins.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve the modulation of ROS levels within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
